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Compound of Interest

Compound Name: 2-(Methylamino)-4,6-pyrimidinediol

Cat. No.: B3332168 Get Quote

This technical guide provides a comprehensive overview of the basic properties, synthesis, and

potential biological activities of 2-(Methylamino)-4,6-pyrimidinediol for researchers,

scientists, and drug development professionals.

Core Properties
2-(Methylamino)-4,6-pyrimidinediol, with the CAS number 87474-58-6, is a pyrimidine

derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene but

with two nitrogen atoms at positions 1 and 3 of the six-member ring. They are foundational

components of nucleic acids (cytosine, thymine, and uracil) and are present in many synthetic

and natural products with diverse biological activities.

Physicochemical Properties
Quantitative data for 2-(Methylamino)-4,6-pyrimidinediol is limited in the public domain. The

following table summarizes available and predicted physicochemical properties.
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Property Value Source

Molecular Formula C5H7N3O2

Molecular Weight 141.13 g/mol

CAS Number 87474-58-6

Predicted pKa

Multiple values are likely due

to the presence of both acidic

(diol) and basic (methylamino)

groups. Precise experimental

determination is required.

Predicted

Predicted Solubility

Moderately soluble in water

due to polar functional groups

capable of hydrogen bonding.

Solubility is expected to be

higher in polar organic

solvents like ethanol and

DMSO.

Predicted

Stability

Expected to be stable under

standard laboratory conditions.

The diol tautomer may be

susceptible to oxidation. The

stability of pyrimidine

derivatives can be influenced

by pH and light exposure.

Inferred from related

compounds

Tautomerism
2-(Methylamino)-4,6-pyrimidinediol can exist in several tautomeric forms due to the presence

of hydroxyl and amino groups on the pyrimidine ring. The keto-enol and amine-imine

tautomerism significantly influences its chemical reactivity and biological interactions. The

predominant tautomeric form in different solvents and physiological conditions would require

experimental verification, for instance, through NMR spectroscopy.[1]

Synthesis and Characterization
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A plausible synthetic route for 2-(Methylamino)-4,6-pyrimidinediol involves the condensation

of a substituted guanidine with a malonic acid derivative. While a specific protocol for this

compound is not readily available, a general procedure can be adapted from the synthesis of

similar 2-amino-4,6-dihydroxypyrimidines.[2][3]
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Figure 1: General synthesis workflow for 2-(Methylamino)-4,6-pyrimidinediol.

Experimental Protocol: Synthesis
Materials:

Methylguanidine hydrochloride

Diethyl malonate

Sodium ethoxide

Absolute ethanol

Hydrochloric acid (1 M)

Deionized water

Procedure:
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A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol

under an inert atmosphere (e.g., argon or nitrogen).

Methylguanidine hydrochloride is added to the sodium ethoxide solution and stirred until the

salt is fully dissolved, forming the free base.

Diethyl malonate is added dropwise to the reaction mixture at room temperature.

The mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be

monitored by Thin Layer Chromatography (TLC).

After completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting solid is dissolved in a minimum amount of water, and the solution is acidified

with 1 M HCl to a pH of approximately 5-6 to precipitate the product.

The precipitate is collected by vacuum filtration, washed with cold water and ethanol, and

then dried under vacuum.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Characterization
The synthesized 2-(Methylamino)-4,6-pyrimidinediol should be characterized using standard

analytical techniques to confirm its structure and purity.

The following tables provide predicted spectral data for 2-(Methylamino)-4,6-pyrimidinediol.
These predictions can serve as a reference for experimental data.

Table 1: Predicted 1H NMR Chemical Shifts (ppm) Prediction based on computational models;

actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]
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Proton Predicted Shift (ppm) Multiplicity

Pyrimidine C5-H ~5.0 - 5.5 Singlet

N-CH3 ~2.8 - 3.2 Singlet

N-H (amino) ~6.5 - 7.5 Broad Singlet

O-H (hydroxyl) ~9.0 - 11.0 Broad Singlet

Table 2: Predicted 13C NMR Chemical Shifts (ppm) Prediction based on computational models;

actual shifts may vary depending on solvent and experimental conditions.[4][5][6][7]

Carbon Predicted Shift (ppm)

C2 ~155 - 160

C4, C6 ~160 - 165

C5 ~80 - 85

N-CH3 ~25 - 30

Table 3: Predicted Key IR Absorption Bands (cm-1) Prediction based on characteristic

functional group frequencies.[8][9][10][11]

Functional Group Wavenumber (cm-1) Intensity

O-H Stretch (hydroxyl) 3200 - 3600 Broad, Strong

N-H Stretch (amino) 3100 - 3500 Medium

C-H Stretch (methyl) 2850 - 3000 Medium

C=O Stretch (keto tautomer) 1650 - 1700 Strong

C=N Stretch (pyrimidine ring) 1550 - 1650 Medium-Strong

C=C Stretch (pyrimidine ring) 1450 - 1600 Medium

Instrumentation:
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Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or

acetonitrile).

Infuse the solution directly into the ESI source.

Acquire the mass spectrum in both positive and negative ion modes.

The expected [M+H]+ ion would be at m/z 142.1, and the [M-H]- ion at m/z 140.1.

Perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation

patterns for structural confirmation.[12][13][14][15][16]

Potential Biological Activities and Signaling
Pathways
While specific biological data for 2-(Methylamino)-4,6-pyrimidinediol is not extensively

documented, the pyrimidine scaffold is a well-established pharmacophore with a broad range of

biological activities.[17] Derivatives of 2-aminopyrimidine have shown potential as anti-

inflammatory, antimicrobial, and anticancer agents.[18][19][20][21]

Hypothetical Signaling Pathway Involvement
Based on the known activities of similar pyrimidine derivatives, 2-(Methylamino)-4,6-
pyrimidinediol could potentially modulate inflammatory pathways. For instance, some

pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are

key in the inflammatory response.
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Figure 2: Hypothetical anti-inflammatory signaling pathway for 2-(Methylamino)-4,6-
pyrimidinediol.

Experimental Protocol: In Vitro Biological Evaluation
Objective: To determine the inhibitory effect of 2-(Methylamino)-4,6-pyrimidinediol on COX-1

and COX-2 enzymes.

Materials:

COX-1 and COX-2 enzyme preparations

Arachidonic acid (substrate)

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

Test compound (2-(Methylamino)-4,6-pyrimidinediol)

Positive controls (e.g., ibuprofen for COX-1/2, celecoxib for COX-2)

96-well microplate reader

Procedure:

Prepare a stock solution of the test compound in DMSO.

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

Add various concentrations of the test compound or control to the wells.

Pre-incubate the plate at room temperature for 10 minutes.

Initiate the reaction by adding arachidonic acid and TMPD.

Measure the absorbance at 590 nm over time.

Calculate the rate of reaction and determine the percentage of inhibition for each

concentration of the test compound.
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Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the

enzyme activity.

Conclusion
2-(Methylamino)-4,6-pyrimidinediol is a pyrimidine derivative with potential for further

investigation in medicinal chemistry. This technical guide provides a foundational

understanding of its basic properties, a plausible synthetic route, and methods for its

characterization and biological evaluation. The predicted data and generalized protocols herein

serve as a starting point for researchers to experimentally determine the specific characteristics

and activities of this compound. Further studies are warranted to elucidate its precise

physicochemical properties, tautomeric forms, and biological mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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